N-Valerylglycine-13C2,15N is classified under stable isotopes and labeled analytical standards. It is primarily sourced from specialized chemical suppliers that focus on high-purity compounds for research purposes. The compound is utilized in various scientific fields, including biochemistry, pharmacology, and nutritional research .
The synthesis of N-Valerylglycine-13C2,15N typically involves the incorporation of stable isotopes into the valerylglycine structure. This can be accomplished through several methods:
The molecular structure of N-Valerylglycine-13C2,15N can be represented by its SMILES notation: CC(C)CC(=O)[15NH][13CH2][13C](=O)O. The InChI representation is: InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i4+1,7+1,8+1 .
The structure consists of a valeryl group attached to a glycine backbone, with specific carbon and nitrogen atoms labeled with stable isotopes. This structural configuration is crucial for its function in metabolic studies.
N-Valerylglycine-13C2,15N participates in various biochemical reactions typical of amino acids:
These reactions are essential for understanding how dietary components are metabolized in vivo.
The mechanism of action for N-Valerylglycine-13C2,15N primarily revolves around its role as a substrate in metabolic pathways. When introduced into biological systems:
Research has shown that using stable isotope-labeled compounds like N-Valerylglycine-13C2,15N provides insights into nutrient utilization and metabolic fluxes within organisms .
The physical properties of N-Valerylglycine-13C2,15N include:
Chemical properties include:
N-Valerylglycine-13C2,15N has several important applications in scientific research:
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: